molecular formula C8H3BrF3NO B13431407 2-Bromo-3-(trifluoromethoxy)benzonitrile

2-Bromo-3-(trifluoromethoxy)benzonitrile

Cat. No.: B13431407
M. Wt: 266.01 g/mol
InChI Key: HWQYVBAZYZLPJJ-UHFFFAOYSA-N
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Description

2-Bromo-3-(trifluoromethoxy)benzonitrile is an organic compound with the molecular formula C8H3BrF3NO It is a derivative of benzonitrile, where the benzene ring is substituted with a bromine atom at the second position and a trifluoromethoxy group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-(trifluoromethoxy)benzonitrile typically involves multi-step reactions. One common method starts with the nitration of m-fluorobenzotrifluoride, followed by bromination, reduction, deamination, separation, and hydrolysis to obtain the target product . Another approach involves the use of N-bromosuccinimide in the presence of a solvent like dichloromethane at low temperatures, followed by further reactions to introduce the trifluoromethoxy group .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-(trifluoromethoxy)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alkoxides.

    Oxidizing Agents: Oxidation reactions may involve agents like potassium permanganate or chromium trioxide.

    Reducing Agents: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Catalysts: Palladium catalysts are often used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield corresponding aniline derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-Bromo-3-(trifluoromethoxy)benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-3-(trifluoromethoxy)benzonitrile depends on its specific application. In chemical reactions, it acts as a reactant or intermediate, participating in various transformations. In biological systems, its effects are determined by its interaction with molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, influencing its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-3-(trifluoromethoxy)benzonitrile is unique due to the specific positioning of the bromine and trifluoromethoxy groups on the benzene ring. This arrangement can influence its reactivity and the types of reactions it undergoes, making it a valuable compound for various synthetic applications.

Properties

Molecular Formula

C8H3BrF3NO

Molecular Weight

266.01 g/mol

IUPAC Name

2-bromo-3-(trifluoromethoxy)benzonitrile

InChI

InChI=1S/C8H3BrF3NO/c9-7-5(4-13)2-1-3-6(7)14-8(10,11)12/h1-3H

InChI Key

HWQYVBAZYZLPJJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)OC(F)(F)F)Br)C#N

Origin of Product

United States

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